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Cytek® Aurora Technical Support Center
Welcome to the Technical Support Center for the Cytek® Aurora full spectrum flow cytometer.

This guide is designed for researchers, scientists, and drug development professionals to

quickly troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)
General
Q1: What should I do if the cytometer is disconnected in SpectroFlo® software?

A1: If the cytometer indicator icon in the bottom right-hand corner of the SpectroFlo® software

is yellow instead of green, follow these steps:

Ensure the cytometer is powered on.

Close and reopen the SpectroFlo® software.

If the issue persists, power down the cytometer using the silver button on the left-hand side

and wait for 2 minutes.

Shut down the computer and wait for another 2 minutes.

Power on the cytometer first, then the computer, and launch SpectroFlo®. The cytometer

should connect automatically.[1]
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Q2: The software indicates a tube is present when it is not, preventing a SIT Flush. What

should I do?

A2: This may be due to a sticking component in the Sample Injection Tube (SIT) assembly.

Without a tube loaded, open the ribbed black plastic cover above the tube loading area.

Locate the small metal part and gently push it down with a thin object. Do not touch any

other parts inside the machine.

Close the cover and try running the SIT flush again. Notify core staff about the sticking part

for cleaning.[1][2]

Fluidics
Q3: I have a low event rate or the flow rate is less than 5 µL/min. What could be the cause?

A3: This is often indicative of a clog in the system.

Action 1: Filter your samples. Ensure your samples are filtered just before acquisition to

remove any aggregates.[1]

Action 2: Perform SIT Flushes. Run several SIT flushes from the Acquisition control pane in

SpectroFlo®.[1]

Action 3: Clean the Flow Cell. If the flow rate remains low, perform a "Clean Flow Cell"

procedure by navigating to Cytometer -> Clean Flow Cell and following the on-screen

prompts.[1]

Q4: What type of sheath fluid should I use?

A4: Use only the sheath fluid specified by Cytek Biosciences. Never use tap water or

surfactant-based sheath solutions, as they can damage the instrument.[3][4] Also, do not run

bleach or detergent through the sheath filter as it is difficult to remove.[3][4]

Unmixing and Compensation
Q5: The "Unmix" button in SpectroFlo® is grayed out. Why can't I proceed with unmixing?
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A5: The "Unmix" button will be unavailable until data has been recorded for all reference

controls, including any group-specific unstained controls.[1] Ensure you have acquired and

recorded data for every single-stain control in your experiment.

Q6: My data shows spreading populations and/or extremely negative values after unmixing.

What is going wrong?

A6: This is a common sign of unmixing errors, often stemming from issues with reference

controls.[5][6]

Reference Control Quality: The most frequent cause of poor data quality is suboptimal

reference controls.[7]

Brightness of Controls: Your single-stain positive controls must be at least as bright as, or

brighter than, the corresponding populations in your fully stained samples.[7][8][9]

Mismatch between Beads and Cells: The spectral signature of a fluorophore on

compensation beads can sometimes differ from its signature on cells, leading to unmixing

errors when applying bead-based unmixing to cellular samples.[6][8][10] It is best practice to

verify that the spectral signature is consistent between beads and cells for each fluorophore.

[8]

Incorrect Gating: During the unmixing wizard, it is crucial to set gates appropriately on your

positive and negative populations. Gates that are too broad or placed incorrectly can lead to

poor unmixing.[6]

Q7: Should I use compensation beads or cells for my reference controls?

A7: The ideal reference control's spectral signature should exactly match the fluorophore's

signature in the fully stained sample.[8]

Cells: Cells are often the better control as they account for the cellular environment's effect

on the fluorophore's spectrum.[8]

Beads: Beads can be a convenient option, especially for dim markers where achieving a

bright signal on cells is difficult.[8] However, you must confirm that the spectral signature on
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the beads is identical to that on your cells.[6][8] Some fluorophores, particularly in the far-red

range like BV786, are known to behave differently on beads.[8]

Q8: What is spillover-spreading error and how does it affect my data?

A8: Spillover-spreading error is the increase in the variance of a signal in a secondary detector

caused by spillover from a primary fluorophore, which becomes apparent after compensation or

unmixing.[11][12] This "spreading" can obscure dim signals and make it difficult to resolve

populations.[11][12][13] The effect is more pronounced with brighter fluorophores and in panels

with many colors.[11]

Troubleshooting Guides
Issue: Persistent Clogs and Low Flow Rate
This guide provides a systematic approach to resolving clogs in the fluidics system.

Symptoms:

Event rate is very low or zero.

Flow rate displayed in SpectroFlo® is below 5 µL/min.

The system generates bubble or clog detection warnings.[3]

Troubleshooting Protocol:

Initial Check: Ensure your sample is well-mixed and filtered through a 35-50 µm cell strainer

immediately before acquisition.[1]

SIT Flush: In SpectroFlo®, navigate to the Acquisition tab and click SIT Flush multiple times.

This forces sheath fluid through the sample line to clear minor obstructions.[1]

Flow Cell Clean: If the issue persists, initiate a Clean Flow Cell cycle. Go to Cytometer >

Clean Flow Cell and follow the software prompts which will guide you through running tubes

of cleaning solution (e.g., 10% bleach), followed by DI water.[1][14]
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Inspect Tubing: Visually inspect the fluidics tubing for any visible crimps or leaks. If a leak is

detected, contact Cytek Technical Support immediately.[3][4]

Issue: Unmixing Errors and Poor Data Quality
This guide addresses common causes of unmixing errors that lead to data artifacts.

Symptoms:

Populations appear overly spread, resembling a "trumpet effect".[11]

Presence of "super negative" populations.[5][6]

Positive and negative populations are not clearly resolved in fully stained samples, despite

being clear in single-stain controls.[11]

Troubleshooting Protocol:

Verify Reference Control Quality: Re-examine your single-stain controls based on the "5

Rules for High-Quality Reference Controls".[7]

Sufficient Events: Ensure you have collected enough events for both the positive and

negative populations (aim for well above the software minimum of 200-300 events).[7]

Clear Separation: The positive and negative populations should be distinctly separated.

Matching Autofluorescence: The negative population in your control should have the same

autofluorescence profile as the cells in your experimental sample.[7]

Brightness: The positive control must be as bright or brighter than the signal in your fully

stained sample.[7][9]

Correct Signature: The fluorophore signature must be accurate. Use the same antibody lot

for controls and samples, especially for tandem dyes.[7]

Check for Bead vs. Cell Signature Mismatch: If using beads, run a corresponding single-

stain cell control to overlay their spectral signatures and check for discrepancies.[6] If a

mismatch is found, use the cell-based control for unmixing that specific fluorophore.[6]
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Optimize Gating in Unmixing Wizard: Re-run the unmixing wizard with tighter, more precise

gates on the brightest, most stable portion of the positive population and a representative

negative population. Avoid gating on all positive events if their intensities vary widely.[6]

Utilize Autofluorescence Extraction: For samples with high or complex autofluorescence, use

the autofluorescence extraction feature in SpectroFlo®. This requires a well-defined

unstained control for every tissue type in your experiment.[6][15][16]

Data and Protocols
Table 1: Key Factors in Spillover Spreading Error

Factor Impact on Spreading Error
Recommendation for
Panel Design

Fluorophore Brightness

Brighter fluorophores cause

more spreading into other

channels.

Assign the brightest

fluorophores to markers with

low expression or markers that

are not co-expressed with

fluorophores they spread into.

[11]

Spectral Overlap

Higher spectral overlap

between two fluorophores

results in greater mutual

spreading.

Avoid using fluorophores with

highly similar spectral

signatures (e.g., APC and

Alexa Fluor 647) on co-

expressed markers if possible.

[13]

Number of Fluorophores

Increasing the number of

fluorophores in a panel

increases the cumulative

spreading error.

Carefully evaluate the spillover

spreading matrix when

designing large panels to

identify and mitigate

problematic combinations.[11]

Protocol: Daily Fluidics Shutdown
A proper shutdown routine is crucial for maintaining the instrument's fluidics system and

ensuring a clean start for the next user.[14]
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Materials:

Tube 1: 3 mL of 10% bleach

Tube 2: 3 mL of DI water

Tube 3: 3 mL of 50% Contrad 70 (or other recommended cleaning agent)

Tube 4: 3 mL of DI water

Procedure:

In the SpectroFlo® software, navigate to the Cytometer menu and select Fluidics Shutdown.

[14]

Follow the on-screen prompts, which will guide you to load each of the four tubes

sequentially onto the SIT.

Load the 10% bleach tube and click Continue. The system will draw the fluid through the flow

cell.[14]

When prompted, unload the bleach tube and load the first DI water tube. Click Continue.[14]

Next, load the Contrad 70 tube and click Continue.[14]

Finally, load the second DI water tube to rinse the system. Click Continue.[14]

Once the routine is complete, power off the instrument using the button on the side. If you

have a plate loader, power that off as well.[14]

Shut down the computer.[14]
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Caption: General troubleshooting workflow for common issues.
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Key Reference Control Rules

Outcome

Bright Enough?
(>= Sample)

Sufficient Events?

Yes

Unmixing Error
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Correct Signature?
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Yes No

Click to download full resolution via product page

Caption: Decision logic for validating reference controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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